1-(Mesitylsulfonyl)piperidine-3-carboxylic acid
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Description
1-(Mesitylsulfonyl)piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Mesylpiperidine or MSPC and is widely used in the synthesis of various organic compounds.
Scientific Research Applications
Catalysis and Chemical Synthesis
1-(Mesitylsulfonyl)piperidine-3-carboxylic acid and its derivatives are significant in chemical synthesis and catalysis. For instance, PPCA functionalized Fe3O4 nanoparticles were developed and used as catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. These novel nanomagnetic reusable catalysts, represented by Fe3O4-SA-PPCA, demonstrate significant reusability and sustainability in catalytic activities (Ghorbani‐Choghamarani & Azadi, 2015). Additionally, the chemical compound has been used in stereoselective Palladium-catalyzed C(sp3)–H mono-arylation of piperidines and tetrahydropyrans with a C(4) directing group, where mesityl carboxylic acid served as an additive to achieve high mono- and cis-selectivity (Piticari et al., 2021).
Structural and Spectroscopic Analysis
The compound has been a subject of intense structural and spectroscopic studies. For example, a diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid was characterized by single-crystal X-ray analysis, FTIR, and NMR spectroscopies, along with DFT calculations. These studies offer valuable insights into the molecular structure and chemical properties of these complexes (Bartoszak-Adamska et al., 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-(Mesitylsulfonyl)piperidine-3-carboxylic acid have been synthesized and evaluated as potential anticancer agents. The study included the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their subsequent evaluation as anticancer agents, highlighting the compound's significance in drug discovery and development (Rehman et al., 2018).
Inhibitors Development
1-(Mesitylsulfonyl)piperidine-3-carboxylic acid derivatives have been synthesized and shown to inhibit matrix metalloproteinases with unprecedented low nanomolar potency. These inhibitors are significant in understanding and potentially treating various diseases where matrix metalloproteinases play a crucial role (Pikul et al., 2001).
properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-10-7-11(2)14(12(3)8-10)21(19,20)16-6-4-5-13(9-16)15(17)18/h7-8,13H,4-6,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPVJQPGFMVOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mesitylsulfonyl)piperidine-3-carboxylic acid |
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